3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine
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Overview
Description
3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a triazolopyridazine core, which is known for its diverse biological activities and chemical reactivity.
Mechanism of Action
Target of Action
Similar [1,2,4]triazolo[4,3-a]pyrazine derivatives have been reported to inhibit c-met kinase , suggesting a potential target for this compound.
Mode of Action
Based on the structure and the known activity of similar compounds, it can be hypothesized that it may interact with its target protein (such as c-met kinase) and inhibit its function .
Biochemical Pathways
If the compound does indeed inhibit c-met kinase, it could potentially affect pathways related to cell growth, survival, and migration, as c-met kinase is known to play a role in these processes .
Result of Action
If the compound does inhibit c-met kinase, it could potentially lead to decreased cell growth and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine typically involves the reaction of 3-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde with pyridine-3-methanethiol in the presence of a base, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the triazolopyridazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, catalyst systems may be employed to reduce reaction times and improve selectivity.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-3-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazolopyridazine core can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyridazine core.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Fluorophenyl)-1H-pyrazole-4-carbaldehyde
- Pyridine-3-methanethiol
- 1-[1-(3-Fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone
Uniqueness
3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine is unique due to its specific combination of a fluorophenyl group, a pyridin-3-ylmethylsulfanyl moiety, and a triazolopyridazine core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
The compound 3-({[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}methyl)pyridine is a derivative of triazolopyridazine that has garnered attention due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C13H11FN4S
- Molecular Weight : 246.31 g/mol
- CAS Number : 872696-22-5
This compound features a pyridine ring substituted with a triazolopyridazine moiety and a sulfanyl group, contributing to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyridazine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines.
- Case Study : A study evaluating derivatives of triazolo[4,3-b]pyridazine reported that certain compounds exhibited strong cytotoxic effects with IC50 values as low as 0.163 μM against c-Met and Pim-1 kinases, which are critical in cancer progression .
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cellular signaling pathways:
- Inhibition of c-Met and Pim-1 Kinases : These kinases play crucial roles in tumor growth and survival. Inhibiting their activity can lead to reduced proliferation and increased apoptosis in cancer cells.
- Induction of Apoptosis : Research indicates that derivatives can enhance apoptosis by increasing caspase-9 activity and altering cell cycle dynamics, particularly in breast cancer cell lines like MCF-7 .
Antimicrobial Activity
Triazolopyridazine derivatives have also been explored for their antimicrobial properties. The compound exhibits significant antibacterial and antifungal activities:
- Mechanism : The antimicrobial action may involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
Summary of Biological Activities
Activity Type | Mechanism | Reference |
---|---|---|
Anticancer | Inhibition of c-Met/Pim-1 | |
Induction of Apoptosis | Increased caspase activity | |
Antimicrobial | Disruption of cell membranes |
Case Studies
- Anticancer Efficacy :
-
Antimicrobial Properties :
- Studies on related compounds showed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential for development as new antimicrobial agents .
Properties
IUPAC Name |
3-(3-fluorophenyl)-6-(pyridin-3-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5S/c18-14-5-1-4-13(9-14)17-21-20-15-6-7-16(22-23(15)17)24-11-12-3-2-8-19-10-12/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKIGYHZVURABL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(C=C3)SCC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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